molecular formula C6H7ClN2O2 B1371605 2-Aminoisonicotinic acid hydrochloride CAS No. 1185560-43-3

2-Aminoisonicotinic acid hydrochloride

Cat. No.: B1371605
CAS No.: 1185560-43-3
M. Wt: 174.58 g/mol
InChI Key: YQZSSDBZZBQDBN-UHFFFAOYSA-N
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Description

2-Aminoisonicotinic acid hydrochloride is an organic compound with the molecular formula C6H6N2O2·HCl. It is a derivative of isonicotinic acid, featuring an amino group at the 2-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoisonicotinic acid hydrochloride typically involves the nucleophilic substitution of 2-chloronicotinic acid with ammonia. The reaction is carried out under high temperature and pressure conditions to facilitate the substitution reaction. The resulting 2-aminoisonicotinic acid is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminoisonicotinic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, derivatives of this compound are known to inhibit enzymes such as glycogen synthase kinase-3, which plays a role in various diseases .

Comparison with Similar Compounds

Uniqueness: 2-Aminoisonicotinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-aminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSSDBZZBQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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